![molecular formula C16H14O3 B14192333 3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid CAS No. 918332-94-2](/img/structure/B14192333.png)
3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxymethyl group attached to one of the phenyl rings and a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromomethylbiphenyl with acrylic acid under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-[4’-(Carboxy)[1,1’-biphenyl]-4-yl]prop-2-enoic acid.
Reduction: 3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The prop-2-enoic acid moiety can undergo conjugation reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4’-Hydroxymethylbiphenyl: Lacks the prop-2-enoic acid moiety.
3-(4-Hydroxyphenyl)prop-2-enoic acid: Lacks the biphenyl structure.
4’-Methoxybiphenyl-3-carboxylic acid: Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid is unique due to the combination of the biphenyl structure with a hydroxymethyl group and a prop-2-enoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Número CAS |
918332-94-2 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3-[4-[4-(hydroxymethyl)phenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H14O3/c17-11-13-3-8-15(9-4-13)14-6-1-12(2-7-14)5-10-16(18)19/h1-10,17H,11H2,(H,18,19) |
Clave InChI |
KNULMZIULIRAAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


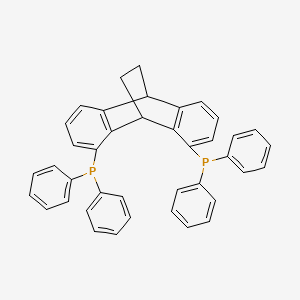
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
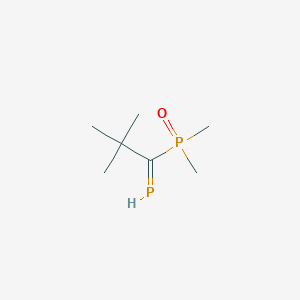
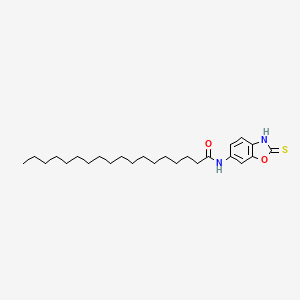

![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)

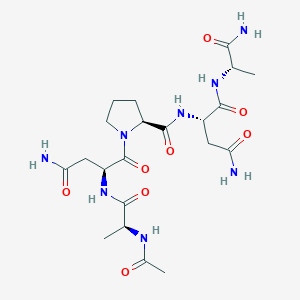
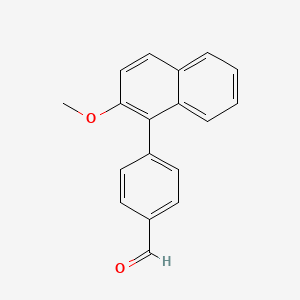
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
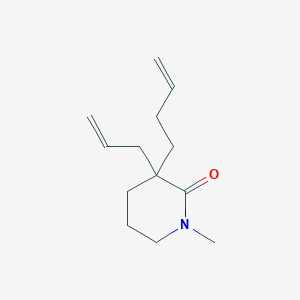

![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)
